3-Bromo-2,4-dichloro-6-fluoroaniline
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Overview
Description
3-Bromo-2,4-dichloro-6-fluoroaniline is an aromatic amine derivative characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-6-fluoroaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dichloro-6-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: It can be used in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Halogenating Agents: Bromine, chlorine, and fluorine sources such as N-bromosuccinimide (NBS), chlorine gas, and Selectfluor.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Substituted Anilines: Products with different functional groups replacing the halogens.
Biaryl Compounds: Formed through coupling reactions, useful in pharmaceuticals and materials science.
Scientific Research Applications
3-Bromo-2,4-dichloro-6-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its role in drug discovery and development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichloro-6-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-fluoroaniline
- 4-Bromo-2-fluoroaniline
- 3-Bromo-2,4-difluoroaniline
- 2-Bromo-4,5-difluorophenol
Uniqueness
3-Bromo-2,4-dichloro-6-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H3BrCl2FN |
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Molecular Weight |
258.90 g/mol |
IUPAC Name |
3-bromo-2,4-dichloro-6-fluoroaniline |
InChI |
InChI=1S/C6H3BrCl2FN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2 |
InChI Key |
JGEGYYJZCLFLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)N)F |
Origin of Product |
United States |
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